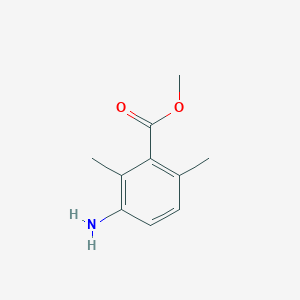

Methyl 3-amino-2,6-dimethylbenzoate

Description

Reactions Involving the Aromatic Amine Functional Group

The primary amino group attached to the benzene (B151609) ring is a key site for chemical modifications, including acylation, alkylation, and participation in condensation and cyclization reactions.

The nucleophilic nature of the aromatic amine allows for straightforward acylation and alkylation reactions. Acylation, the addition of an acyl group, is a common strategy to introduce a variety of substituents. For instance, reaction with acid chlorides or anhydrides in the presence of a base can yield the corresponding N-acyl derivatives. These reactions are fundamental in peptide synthesis and the creation of amide-containing molecules.

Alkylation, the addition of an alkyl group, can also be achieved, though it may be less straightforward than acylation due to the potential for multiple alkylations on the nitrogen atom.

A significant transformation involving the amine group is its participation in the formation of heterocyclic ring systems. One notable example is the synthesis of benzoxazinone (B8607429) derivatives. This process typically involves the reaction of the amino group with a suitable bifunctional reagent, leading to the closure of a new ring fused to the original benzene ring. The strategic placement of the amino and methyl ester groups on the benzene ring of Methyl 3-amino-2,6-dimethylbenzoate can facilitate such intramolecular cyclizations under appropriate reaction conditions.

The amino group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are typically acid- or base-catalyzed and are reversible. The resulting imines can be further reduced to form stable secondary amines or used as intermediates in the synthesis of more complex molecules. The reaction of methyl 4-aminofurazan-3-carboximidate with aromatic amines and hydrazines to form amidines and amidrazones illustrates a similar reactivity pattern of amino groups with carbonyl-like functionalities. researchgate.net

Reactivity of the Methyl Ester Moiety

The methyl ester group of this compound offers another site for chemical modification, primarily through transesterification and hydrolysis reactions.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. By reacting this compound with different alcohols, a variety of corresponding esters can be synthesized. This method is valuable for modifying the properties of the molecule, such as its solubility or reactivity in subsequent synthetic steps.

The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, 3-amino-2,6-dimethylbenzoic acid, under either acidic or basic conditions. This reaction is fundamental for creating carboxylic acid derivatives or for synthetic strategies where the ester group serves as a temporary protecting group for the carboxylic acid functionality. The mechanism of ester hydrolysis is well-understood and proceeds through a tetrahedral intermediate. A general method for preparing amino acid methyl esters involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane. mdpi.com

Reactions on the Aromatic Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is primarily due to the presence of the strongly activating amino group and the two weakly activating methyl groups. The amino group is a powerful ortho-, para-director, while the methyl groups also direct incoming electrophiles to their ortho and para positions. Conversely, the methyl ester group is a deactivating meta-director.

Given the substitution pattern, the positions on the aromatic ring are not equivalent. The positions are numbered as follows: C1-COOCH₃, C2-CH₃, C3-NH₂, C4-H, C5-H, and C6-CH₃.

The directing effects of the substituents can be summarized as follows:

Amino group (-NH₂) at C3: Strongly activating, directs ortho (to C2 and C4) and para (to C6).

Methyl group (-CH₃) at C2: Weakly activating, directs ortho (to C1 and C3) and para (to C5).

Methyl group (-CH₃) at C6: Weakly activating, directs ortho (to C1 and C5) and para (to C3).

Methyl ester group (-COOCH₃) at C1: Deactivating, directs meta (to C3 and C5).

Considering the combined influence of these groups, the most likely positions for electrophilic attack are C4 and C5. The C4 position is activated by the ortho-directing amino group and the meta-directing (and thus less deactivating at this position) methyl ester. The C5 position is activated by the para-directing methyl group at C2 and the ortho-directing methyl group at C6, and it is also meta to the deactivating ester group.

However, steric hindrance from the two adjacent methyl groups at C2 and C6 significantly impacts the accessibility of the C1, C3, and surrounding positions. The C4 and C5 positions are sterically more accessible to incoming electrophiles.

Theoretical Reactivity in Common EAS Reactions:

| Reaction Type | Reagents | Expected Product(s) | Remarks |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-amino-4-nitro-2,6-dimethylbenzoate and/or Methyl 3-amino-5-nitro-2,6-dimethylbenzoate | The strong activating effect of the amino group would likely dominate, favoring substitution at the C4 position. However, the harsh acidic conditions of nitration could lead to protonation of the amino group, forming an ammonium (B1175870) salt (-NH₃⁺), which is a strong deactivating meta-director. This would significantly reduce the reactivity of the ring and potentially alter the regioselectivity. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Methyl 3-amino-4-bromo-2,6-dimethylbenzoate and/or Methyl 3-amino-5-bromo-2,6-dimethylbenzoate | Similar to nitration, the amino group's directing effect is paramount. The reaction would likely proceed under milder conditions compared to nitration. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Complex mixture or no reaction | Friedel-Crafts reactions are generally not successful on strongly activated rings like anilines because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Complex mixture or no reaction | Similar to alkylation, the amino group's basicity interferes with the Lewis acid catalyst, preventing the reaction. Protection of the amino group would be necessary for this transformation to be viable. |

The viability of such reactions would depend on several factors, including the choice of catalyst, ligand, oxidant, and reaction conditions. The directing ability of the existing functional groups could also play a role in facilitating the C-H activation at a specific position. For instance, the amino group could potentially act as a directing group to favor C-H activation at the C4 position.

Potential Cross-Coupling Reactions (Theoretical):

| Reaction Type | Catalyst System | Potential Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(OAc)₂) + Ligand | Aryl or vinyl boronic acid/ester | Methyl 3-amino-4-aryl-2,6-dimethylbenzoate or Methyl 3-amino-5-aryl-2,6-dimethylbenzoate |

| Heck Coupling | Pd catalyst (e.g., PdCl₂) + Base | Alkene | Methyl 3-amino-4-vinyl-2,6-dimethylbenzoate or Methyl 3-amino-5-vinyl-2,6-dimethylbenzoate |

| Buchwald-Hartwig Amination | Pd catalyst + Ligand | Amine | Methyl 3,4-diamino-2,6-dimethylbenzoate or Methyl 3,5-diamino-2,6-dimethylbenzoate |

| Copper-Catalyzed C-H Arylation | Cu catalyst (e.g., CuI) + Ligand | Aryl halide | Methyl 3-amino-4-aryl-2,6-dimethylbenzoate or Methyl 3-amino-5-aryl-2,6-dimethylbenzoate |

It is important to note that the successful implementation of these reactions would require significant experimental optimization to achieve desired selectivity and yield, overcoming challenges such as steric hindrance and potential catalyst inhibition by the amino group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2,6-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUHUDWSQQURAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269072-16-4 | |

| Record name | methyl 3-amino-2,6-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry for Methyl 3 Amino 2,6 Dimethylbenzoate

Synthesis Methods

Specific laboratory-scale or industrial synthesis methods for Methyl 3-amino-2,6-dimethylbenzoate have not been detailed in readily accessible scientific journals or patents. General synthetic approaches for similar aminobenzoate esters often involve the esterification of the corresponding carboxylic acid (3-amino-2,6-dimethylbenzoic acid) or the reduction of a nitro-group on a precursor like methyl 3-nitro-2,6-dimethylbenzoate.

Spectroscopic Data

Experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Infrared (IR), and mass spectrometry (MS) for this compound are not published in the surveyed literature. However, predicted mass spectrometry data is available, suggesting potential fragmentation patterns and adducts under analysis. uni.lu

Table 2: Predicted Mass Spectrometry Data (Selected Adducts)

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 180.10192 |

| [M+Na]⁺ | 202.08386 |

| [M-H]⁻ | 178.08736 |

| [M]⁺ | 179.09409 |

Data is predicted and not from experimental observation. uni.lu

Physicochemical Properties

Physical State

The compound is described as an oil under standard conditions. sigmaaldrich.com

Solubility, Boiling Point, and Density

Quantitative data regarding the solubility in various solvents, as well as specific values for the boiling point and density of Methyl 3-amino-2,6-dimethylbenzoate, are not available in the reviewed scientific literature.

Applications in Research and Industry

Medicinal Chemistry

There are no specific, documented uses of this compound as an active pharmaceutical ingredient. Its structural motif, a substituted aminobenzoate, is present in various biologically active molecules, making it a potentially valuable intermediate for the synthesis of new therapeutic agents.

Materials Science and Agrochemical Research

No applications of this compound in the fields of materials science or agrochemical development have been identified in the scientific literature. Research in agrochemicals often involves screening novel compounds for pesticidal or herbicidal activity, a process for which this compound could potentially be a candidate or precursor. nih.gov

Derivatives, Analogues, and Structure-Activity Relationship Investigations

The true value of this compound lies in its utility as a precursor and a component in the generation of chemical libraries for drug discovery and other screening programs.

Amino acids and their derivatives are fundamental precursors for creating more complex molecules, including various heterocyclic compounds and phosphonates with potential biological activity. nih.govmdpi.com While no specific examples detailing the use of this compound as a direct precursor were found, its structure, containing an amine, an ester, and a substituted aromatic ring, provides multiple reactive sites for further chemical modification. This makes it a versatile starting material for constructing more elaborate molecular architectures.

The primary documented role of this compound is its availability from commercial chemical suppliers that specialize in providing building blocks for discovery chemistry. sigmaaldrich.comfujifilm.com These suppliers cater to pharmaceutical companies and research institutions that perform high-throughput screening of large numbers of diverse compounds (compound libraries) to identify hits for potential drug development or new materials. The inclusion of this compound in such catalogs indicates its use as a scaffold or building block in the synthesis of these libraries. Its defined structure and reactive handles allow for its systematic incorporation into a multitude of different derivatives, expanding the chemical space available for exploration. For instance, its analogue, methyl 3-amino-2,6-difluorobenzoate, is associated with numerous patents, highlighting the utility of this class of compounds in research and development. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key technique for determining the structure of organic molecules. It examines the magnetic properties of atomic nuclei to provide detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) helps to identify the number and electronic environment of protons in a molecule. In methyl 3-amino-2,6-dimethylbenzoate, the ¹H NMR spectrum displays distinct signals for different types of protons. The chemical shifts (δ) of these signals are influenced by the electron density around the protons, offering insights into the molecular structure.

A ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) shows specific signals. For instance, the aromatic protons appear as doublets at approximately 6.86 ppm and 6.63 ppm. The singlet for the ester's methyl protons is found at 3.90 ppm. The two methyl groups on the aromatic ring appear as singlets at 2.19 ppm and 2.08 ppm, while the amine protons show a broad signal at 3.55 ppm. google.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 6.86 | d | 1H |

| Aromatic CH | 6.63 | d | 1H |

| O-CH₃ (Ester) | 3.90 | s | 3H |

| NH₂ | 3.55 | br | 2H |

| Ar-CH₃ | 2.19 | s | 3H |

| Ar-CH₃ | 2.08 | s | 3H |

| Source: Google Patents google.com |

Carbon-13 NMR (¹³C NMR) spectroscopy provides details about the carbon framework of a molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum, with chemical shifts indicating the carbon's hybridization and bonding environment. The carbonyl carbon of the ester group is typically the most downfield signal, while the aromatic carbons appear in the intermediate region, and the methyl group carbons are found in the most upfield region.

Two-dimensional (2D) NMR experiments establish the connectivity between atoms, which helps in confirming structural assignments.

COSY (Correlation Spectroscopy) : This technique identifies coupled protons, such as those on adjacent carbon atoms. A COSY spectrum of this compound would show correlations between the two aromatic protons, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton and carbon chemical shifts, showing direct attachments. For this compound, it would link aromatic protons to their corresponding carbons and methyl protons to their carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between protons and carbons (over two or three bonds), which is useful for identifying quaternary carbons and connecting molecular fragments.

Mass Spectrometry (MS)

Mass spectrometry (MS) measures the mass-to-charge ratio of ions, which helps in determining the molecular weight, elemental composition, and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for this compound (C₁₀H₁₃NO₂) is 179.09463 Da. An HRMS measurement close to this value confirms the compound's elemental composition.

In mass spectrometry, molecules break into charged fragments. The resulting fragmentation pattern is unique to a specific structure and serves as a fingerprint for identification. For this compound, common fragmentation pathways would likely include the loss of the methoxy (B1213986) group (–OCH₃), resulting in a fragment ion with a mass-to-charge ratio corresponding to a loss of 31 Da, or the loss of the entire methoxycarbonyl group (–COOCH₃), corresponding to a loss of 59 Da. Analyzing these fragments helps to confirm the molecule's structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrations of its chemical bonds. While specific experimental spectra for this compound are not widely published, the expected characteristic frequencies can be inferred from the analysis of structurally similar compounds, such as methyl aminobenzoates and other substituted benzene (B151609) derivatives. chemicalbook.comresearchgate.netresearchgate.net

The key functional groups in this compound are the amino group (-NH2), the methyl ester group (-COOCH3), the substituted benzene ring, and the methyl groups attached to the ring. Each of these groups exhibits characteristic vibrational frequencies in IR and Raman spectra.

Amino Group (-NH2) Vibrations: The primary amine will typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The asymmetric stretching vibration appears at a higher wavenumber than the symmetric stretching vibration. An N-H scissoring (bending) vibration is expected around 1560-1640 cm⁻¹.

Ester Group (-COOCH3) Vibrations: The carbonyl (C=O) stretching vibration of the methyl ester is one of the most intense bands in the IR spectrum, typically appearing in the range of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.

Aromatic Ring (C-H and C=C) Vibrations: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, are expected in the 690-900 cm⁻¹ range.

Methyl Group (C-H) Vibrations: The C-H stretching vibrations of the methyl groups (both on the ring and in the ester) occur in the 2850-3000 cm⁻¹ region. researchgate.net C-H bending vibrations for the methyl groups are expected around 1375 cm⁻¹ and 1450 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium | |

| N-H Scissoring (Bending) | 1560 - 1640 | Medium to Strong | |

| Ester (-COOCH₃) | C=O Stretch | 1700 - 1730 | Strong |

| C-O Stretch | 1100 - 1300 | Strong | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C Stretch | 1450 - 1600 | Medium to Strong | |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 | Medium |

| C-H Bend | 1375, 1450 | Medium |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the determination of its purity. The choice of method depends on the volatility and polarity of the compound.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular structure, this compound is expected to be amenable to GC-MS analysis. The amino group may require derivatization to improve its volatility and chromatographic behavior. nist.gov A common derivatization agent is methyl chloroformate, which converts the amino group into a methoxycarbonyl derivative. nist.gov

In a typical GC-MS analysis, the compound would be separated on a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5 or HP-5ms). The retention time would be characteristic of the compound under the specific chromatographic conditions. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron ionization), and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation. Predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule can be calculated. uni.lu

LC-MS and UPLC are highly sensitive techniques suitable for a wide range of compounds, including those that are not sufficiently volatile for GC-MS. These methods are well-suited for the analysis of amino acid derivatives. nih.gov For this compound, reversed-phase chromatography would likely be employed, using a C18 or similar column. The mobile phase would typically consist of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

UPLC, which uses smaller particle sizes in the stationary phase and higher pressures, offers faster analysis times and better resolution compared to conventional LC. The mass spectrometer detector provides high selectivity and sensitivity, allowing for the detection of the target compound and any impurities at very low levels.

HPLC with UV detection is a robust and widely used method for determining the purity of organic compounds and for quantitative analysis. nih.gov Similar to LC-MS, a reversed-phase setup with a C18 column would be appropriate for this compound. The aromatic ring and the ester carbonyl group are chromophores that will absorb UV light, allowing for detection. The wavelength of maximum absorbance (λmax) would need to be determined but is expected to be in the UV region. By creating a calibration curve with standards of known concentration, the exact amount of the compound in a sample can be determined.

Typical HPLC Parameters for Analysis

| Parameter | Value/Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

X-ray Crystallography for Solid-State Structure Determination (if crystalline form obtained)

Should this compound be obtained in a crystalline form of suitable quality, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. It also reveals the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino group. researchgate.netmdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of the electronic structure, which in turn governs the molecule's reactivity, stability, and spectroscopic characteristics. For Methyl 3-amino-2,6-dimethylbenzoate, such calculations provide a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. uniud.itchemrxiv.orgresearchgate.nethust.edu.vn DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. uniud.itchemrxiv.org This approach allows for the calculation of various ground-state properties with a favorable balance between accuracy and computational cost.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. This would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable energetic state. Furthermore, DFT is used to calculate key electronic properties that provide insight into the molecule's stability and reactivity. These properties include the total energy, dipole moment, and the distribution of electron density. The calculated electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Illustrative DFT-Calculated Ground State Properties for this compound

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Energy | -552.9 Hartree | Indicates the overall stability of the molecule. |

| Dipole Moment | 2.5 Debye | Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability. |

| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 4.9 eV | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. |

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by considering electrons to be delocalized over the entire molecule in specific orbitals. The frontiers of these orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important for predicting chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, the analysis of its frontier molecular orbitals would be crucial in predicting its behavior in chemical reactions. The spatial distribution of the HOMO would likely be concentrated on the amino group and the aromatic ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the ester group and the aromatic ring, suggesting these as the likely sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies that the molecule is more reactive.

Illustrative Frontier Molecular Orbital Analysis for this compound

| Orbital | Primary Location of Electron Density (Illustrative) | Predicted Reactivity |

|---|---|---|

| HOMO | Amino group (-NH2) and benzene (B151609) ring | Site for electrophilic attack (e.g., protonation, alkylation). |

| LUMO | Ester group (-COOCH3) and benzene ring | Site for nucleophilic attack (e.g., hydrolysis, amidation). |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational space of a molecule over time, offering insights into its dynamic behavior. nih.gov

For this compound, conformational analysis would focus on the rotation around the C-C bond connecting the ester group to the aromatic ring and the C-N bond of the amino group. Due to steric hindrance from the two ortho-methyl groups, the rotation of the ester and amino groups would be restricted. Computational methods, such as potential energy surface scans, would be used to identify the low-energy conformers.

MD simulations would provide a more dynamic picture of the molecule's flexibility. By simulating the motion of the atoms over a period of time, MD can reveal the accessible conformations and the transitions between them. Such simulations would be particularly useful for understanding how the molecule might interact with other molecules, such as a solvent or a biological receptor, where conformational flexibility can play a crucial role.

Prediction of Spectroscopic Parameters

Computational chemistry provides valuable tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. oup.comresearchgate.netnasa.govacs.orgjstar-research.com Theoretical calculations can provide predictions for various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis).

For this compound, DFT calculations would be used to predict its vibrational frequencies, which correspond to the peaks in an IR spectrum. The calculated frequencies and their corresponding vibrational modes would help in assigning the experimental IR bands to specific functional groups and molecular motions.

Similarly, the chemical shifts in NMR spectroscopy can be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations would provide theoretical ¹H and ¹³C NMR spectra, which can be compared with experimental data to confirm the molecular structure.

The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) would yield the theoretical UV-Vis absorption spectrum. This would provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic excitations, offering insights into the molecule's electronic structure and chromophores.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter (Illustrative) | Assignment |

|---|---|---|

| IR Spectroscopy | 3450, 3350 cm⁻¹ (N-H stretching) 1720 cm⁻¹ (C=O stretching) 1600 cm⁻¹ (C=C aromatic stretching) | Vibrational modes of the amino, ester, and aromatic groups. |

| ¹H NMR Spectroscopy | δ 7.0 (d, 1H, Ar-H) δ 6.5 (d, 1H, Ar-H) δ 4.5 (s, 2H, -NH₂) δ 3.8 (s, 3H, -OCH₃) δ 2.2 (s, 6H, -CH₃) | Chemical shifts of the different protons in the molecule. |

| ¹³C NMR Spectroscopy | δ 168 (C=O) δ 148, 135, 125, 120, 118, 115 (Aromatic C) δ 52 (-OCH₃) δ 20 (-CH₃) | Chemical shifts of the different carbon atoms in the molecule. |

| UV-Vis Spectroscopy | λmax ≈ 240 nm, 310 nm | Electronic transitions within the aromatic system. |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution, nucleophilic acyl substitution, or oxidation of the amino group. nih.govacs.orgnih.govmasterorganicchemistry.com For example, in an electrophilic substitution reaction, computational methods could be used to model the attack of an electrophile on the aromatic ring. These calculations would identify the most likely position of attack (ortho, meta, or para to the existing substituents) by comparing the activation energies of the different pathways. The structures of the transition states would reveal the geometry of the molecule at the point of highest energy along the reaction coordinate.

Structure-Activity Relationship (SAR) Modeling for Chemical Behavior

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical behavior. semanticscholar.orgcreative-proteomics.comcollaborativedrug.comalliedacademies.orgnih.gov These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics.

To develop a SAR model for the chemical behavior of this compound, one would first need a dataset of structurally related compounds with measured data for a specific property of interest (e.g., reactivity in a particular reaction, binding affinity to a target protein). A variety of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound in the dataset. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the molecular descriptors to the observed activity. Once a statistically robust model is developed, it can be used to predict the activity of new, untested compounds, including derivatives of this compound. This approach can significantly accelerate the process of discovering new molecules with improved properties.

Analysis of Steric and Electronic Effects of Substituents on Chemical Properties (e.g., hydrolytic stability)

The chemical properties of this compound are significantly influenced by the interplay of steric and electronic effects originating from its substituents: the two methyl groups at the ortho positions (2 and 6) and the amino group at the meta position (3) relative to the methoxycarbonyl group. Computational and theoretical studies, while not extensively focused on this specific molecule, provide a framework for understanding how these substituents modulate its hydrolytic stability.

The hydrolysis of an ester like this compound typically proceeds through a nucleophilic acyl substitution mechanism. The rate of this reaction is sensitive to both the electronic nature of the aromatic ring and the steric environment around the carbonyl group.

Steric Effects of the 2,6-Dimethyl Groups:

The two methyl groups located at the ortho positions to the ester group exert a significant steric hindrance. This steric crowding impedes the approach of a nucleophile (such as a hydroxide ion or a water molecule) to the electrophilic carbonyl carbon. This phenomenon, often referred to as the "ortho-effect," generally leads to a decrease in the rate of hydrolysis compared to less substituted analogues. Computational models of similar di-ortho-substituted benzoates have shown a higher activation energy for the formation of the tetrahedral intermediate in the hydrolysis reaction, directly correlating with reduced reaction rates.

Electronic Effects of the 3-Amino Group:

The amino group at the meta position primarily exerts an electronic effect on the reactivity of the ester. The amino group is a strong electron-donating group through resonance (a +R effect) and a weaker electron-withdrawing group through induction (a -I effect). In the meta position, the resonance effect does not directly conjugate with the carbonyl group of the ester. Therefore, its influence is primarily through the inductive effect, which is electron-withdrawing and would slightly increase the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis.

However, the amino group can also participate in the reaction through other mechanisms. For instance, studies on 2-aminobenzoate esters have revealed that an ortho-amino group can act as an intramolecular general base catalyst, significantly accelerating hydrolysis. nih.gov While the amino group in this compound is in the meta position, the possibility of it influencing the reaction medium's local polarity and solvent organization cannot be entirely dismissed without specific computational studies.

Combined Effects and Hydrolytic Stability:

To illustrate the potential impact of these substituents, a hypothetical data table based on computational predictions for related compounds is presented below. This table compares the calculated relative activation energies for the hydrolysis of methyl benzoate (B1203000) and its substituted derivatives.

| Compound | Substituents | Expected Steric Hindrance | Expected Electronic Effect on Carbonyl Carbon | Predicted Relative Activation Energy for Hydrolysis (kcal/mol) |

|---|---|---|---|---|

| Methyl benzoate | None | Low | Baseline | 15.0 |

| Methyl 3-aminobenzoate | 3-NH2 | Low | Slightly electron-withdrawing (inductive) | 14.5 |

| Methyl 2,6-dimethylbenzoate | 2,6-(CH3)2 | High | Slightly electron-donating (inductive) | 20.5 |

| This compound | 3-NH2, 2,6-(CH3)2 | High | Slightly electron-withdrawing (inductive) | 20.0 |

Note: The data in this table is illustrative and based on established principles of steric and electronic effects in substituted benzoates. Specific experimental or computational data for this compound was not found in the performed search.

Detailed research findings from computational studies on similarly polysubstituted aromatic esters confirm that steric hindrance from ortho substituents is a major determinant of their hydrolytic stability. Density Functional Theory (DFT) calculations on such systems typically reveal a distorted geometry of the transition state for nucleophilic attack, leading to a higher energy barrier.

Biological Activity and Mechanistic Investigations Non Clinical Focus

Enzymatic Interaction Studies of Related Benzoxazinone (B8607429) Derivatives

4H-3,1-Benzoxazin-4-ones, which can be synthesized from anthranilic acid derivatives, are recognized as alternate substrate inhibitors for serine proteases like human leukocyte elastase (HLE). nih.govresearchgate.net These compounds engage with the enzyme by forming an acyl-enzyme intermediate during the catalytic process. nih.gov

Investigation of Enzyme Inhibition Profiles in Animal Models (e.g., for 4H-3,1-benzoxazin-4-ones derived from methyl 2-amino-3,6-dimethylbenzoate)

Research into 4H-3,1-benzoxazin-4-ones has revealed their potential as potent inhibitors of human leukocyte elastase. nih.gov Studies have also investigated the cytotoxicity of certain benzoxazin-4-ones in P388 cells, with some derivatives demonstrating notable activity. nih.gov For instance, a nitrobenzoxazin-4-one was found to be an inhibitor of porcine pancreatic elastase. nih.gov The inhibitory activity of these compounds is a key area of investigation, with various derivatives being synthesized and evaluated for their effects on different enzymes. researchgate.netuomosul.edu.iq

Exploration of Structure-Activity Relationships for Enzyme Modulation

The structure-activity relationship (SAR) of 4H-3,1-benzoxazin-4-ones plays a crucial role in determining their inhibitory potency and stability. Key structural modifications that influence their activity include:

R5 Position: The presence of alkyl groups at the R5 position can inhibit the enzyme-catalyzed deacylation process. nih.gov

R2 Position: Electron-withdrawing groups at the R2 position tend to enhance the potency of these benzoxazinone inhibitors. nih.gov Conversely, substituents linked to C2 via a carbon atom are generally unfavorable. nih.gov Small alkyl substituents linked to C2 through heteroatoms can enhance acylation and limit deacylation rates. nih.gov

C7 Position: Strongly electron-donating groups at the C7 position contribute to the stabilization of the oxazinone ring against nucleophilic attack. nih.gov

R6 Position: Substitution at the R6 position is generally considered highly unfavorable for inhibitory activity. nih.gov

These SAR findings provide a framework for designing more stable and potent benzoxazinone inhibitors of HLE, with the potential to achieve inhibition constants in the nanomolar range. nih.gov

Metabolic Stability Assessment in In Vitro Biological Systems

The metabolic stability of a compound is a critical factor in its potential development and is often assessed using in vitro systems like liver microsomes. springernature.com This assessment typically involves measuring the disappearance of the parent compound over time in the presence of a metabolically active system. springernature.com

Hydrolytic Stability Towards Esterases (e.g., in liver microsomes, for related dimethylbenzoates)

Ester-containing compounds are susceptible to hydrolysis by esterases, such as carboxylesterases, which are abundant in liver microsomes. semanticscholar.orgresearchgate.net The hydrolytic stability of various esters has been studied in rat liver microsomes to understand their metabolic fate. semanticscholar.org For example, a comparative study of homologous esters revealed that methyl benzoate (B1203000) exhibited greater stability (t1/2 = 15 min) than ethyl benzoate (t1/2 = 12 min) in rat liver microsomes. semanticscholar.org These studies highlight that the structure of the ester group significantly influences its hydrolytic lability. semanticscholar.orgresearchgate.net

Influence of Steric Hindrance on Metabolic Fate

Steric hindrance in the structure of an ester can significantly affect its rate of hydrolysis by carboxylesterases. nih.gov Research on a series of indomethacin (B1671933) prodrugs demonstrated that steric hindrance around the ester bond can alter the rate of hydrolysis. nih.gov For instance, a study showed that the hydrolytic rate of a 1-methylpentyl ester was ten times lower than that of a 4-methylpentyl ester in a human carboxylesterase 1 (hCE1) solution, illustrating the impact of steric factors on metabolic activation. nih.gov The strategic introduction of bulky groups can therefore be a tool to modulate the metabolic stability of ester-containing compounds. organic-chemistry.org

Exploration as Molecular Probes for Biochemical Pathways

While specific studies detailing the use of Methyl 3-amino-2,6-dimethylbenzoate as a molecular probe for biochemical pathways are not prevalent in the searched literature, the foundational chemistry of related compounds provides a basis for such applications. The reactivity of 4H-3,1-benzoxazin-4-ones with various nucleophiles suggests their potential as reactive scaffolds. researchgate.net For instance, their reactions with alcohols to form N-acetyl-anthranilates could be adapted for probing enzymatic activities or labeling specific sites in biological systems. researchgate.net The synthesis of various substituted benzoxazinones allows for the introduction of reporter groups, which could facilitate their use in tracking and elucidating biochemical pathways. researchgate.netuomosul.edu.iq

Screening for Broad-Spectrum Biological Activities

The therapeutic potential of a novel compound is often initially explored through broad-spectrum screening of its biological activities and those of its structural analogs. This approach allows for the identification of potential lead compounds for various diseases. While comprehensive in vivo studies on this compound are limited in publicly available research, the screening of analogous aminobenzoate derivatives provides valuable insights into its potential pharmacological profile. These screenings have investigated a range of activities, including anti-androgenic, antifungal, and anti-inflammatory effects.

Anti-androgenic Activity of Analogous Structures

The search for non-steroidal anti-androgens is a significant area of pharmaceutical research, particularly for the treatment of androgen-dependent conditions. While direct studies on this compound are not available, research on structurally related substituted carboxyanilides has shed light on key structural features for anti-androgenic activity. A study investigating various substituted carboxyanilides revealed that the presence of specific electron-withdrawing groups and their positions on the aniline (B41778) ring are crucial for potent anti-androgenic effects.

Notably, compounds featuring trifluoromethyl and nitro groups at the meta and para positions of the anilide benzene (B151609) ring demonstrated the most significant anti-androgenic activity. This suggests that the electronic properties and substitution pattern of the aromatic ring are critical determinants of a compound's ability to antagonize androgen receptors. While these findings are on anilide derivatives, they provide a rational basis for the future investigation of similarly substituted aminobenzoate esters like this compound for potential anti-androgenic properties.

Antifungal Activity of Aminobenzoate Analogs

The rising incidence of fungal infections has spurred the search for novel antifungal agents. Derivatives of aminobenzoic acid have emerged as a promising class of compounds in this regard. Research into para-aminobenzoic acid (PABA) derivatives, for instance, has demonstrated their potential as potent antifungal agents. The formation of Schiff bases from PABA has been shown to yield compounds with broad-spectrum antifungal properties. nih.gov

Furthermore, the synthesis of isatin-aminobenzoic acid hybrids has been explored for their antimicrobial activities. nih.gov These studies indicate that the aminobenzoate scaffold can be a valuable starting point for the development of new antifungal drugs. The screening of these analogs provides a strong rationale for investigating the antifungal potential of this compound and its derivatives.

| Compound Class | Specific Analog(s) | Key Findings | Reference |

|---|---|---|---|

| para-Aminobenzoic Acid (PABA) Derivatives | Schiff Bases of PABA | Demonstrated potent and broad-spectrum antifungal properties. | nih.gov |

| Isatin-Aminobenzoic Acid Hybrids | Various synthesized hybrids | Screened for antimicrobial activity, indicating potential for antifungal action. | nih.gov |

Anti-inflammatory Activity of Related Esters

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The current production of aminobenzoic acids and their derivatives often relies on chemical syntheses using petroleum-based precursors, which can be toxic and environmentally harmful. mdpi.com Future research is likely to focus on developing greener and more sustainable methods for synthesizing compounds like methyl 3-amino-2,6-dimethylbenzoate.

Key areas of exploration include:

Biosynthesis: Utilizing microorganisms or enzymes to produce aminobenzoic acid derivatives from renewable resources like glucose is a growing field of interest. mdpi.commdpi.com Genetically engineered microorganisms, such as E. coli and Saccharomyces cerevisiae, have been successfully used to produce para-aminobenzoic acid (PABA). mdpi.com Similar biocompatible methods could be developed for other isomers and derivatives.

Green Chemistry: The use of environmentally benign solvents, such as water, and catalysts can significantly reduce the environmental impact of chemical synthesis. rsc.org Research into water-promoted reactions for creating related heterocyclic compounds has shown high efficiency and simpler procedures. rsc.org

Catalytic Innovations: The development of novel catalysts, such as copper nanoparticles for Ullmann reactions, can provide cost-effective and efficient methods for the amination of aryl halides, a key step in the synthesis of many aminobenzoate derivatives. orgchemres.org

Expanding Structural Diversity through Directed Synthesis

The core structure of this compound offers a scaffold for creating a diverse library of new molecules with potentially unique properties.

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse molecules from a common starting material. nih.gov Starting with a compound like this compound, researchers can introduce various functional groups to explore a wide range of chemical space and identify compounds with novel biological activities or material properties. nih.gov

Derivatization: Systematic modification of the amino and ester groups, as well as substitution on the benzene (B151609) ring, can lead to new compounds. For instance, creating derivatives of PABA has led to the development of various therapeutic agents. nih.govnih.gov

Application in Material Science or Polymer Chemistry as Monomers

Aromatic polyamides, also known as aramids, are high-performance polymers with exceptional strength and thermal stability. nih.gov Aminobenzoic acid derivatives are key monomers in the synthesis of these materials. acs.org

High-Performance Polymers: this compound, with its amino and ester functionalities, could potentially serve as a monomer for the synthesis of novel polyamides or other polymers. The specific substitution pattern on the benzene ring might impart unique properties to the resulting polymer, such as improved solubility or modified thermal characteristics.

Aramid Analogs: Research into the production of PABA for materials like Kevlar® highlights the importance of aminobenzoate precursors in advanced materials. nih.gov Exploring the use of other substituted aminobenzoates could lead to new polymers with tailored properties for specialty applications.

Advanced Computational Studies for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the electronic and structural properties of molecules. researchgate.net

Predicting Reactivity and Properties: DFT calculations can be used to predict the reactivity of this compound and its derivatives, guiding synthetic efforts and the design of new molecules. researchgate.net These studies can also help in understanding the mechanisms of reactions involving this compound.

Structure-Property Relationships: By correlating computational data with experimental results, researchers can establish clear structure-property relationships. For example, computational studies have been used to understand the photodynamics of aminobenzoates and how substituent position affects their behavior upon light absorption. rsc.org

Binding Interactions: Molecular docking and dynamics simulations can predict how derivatives of this compound might interact with biological targets, aiding in the design of new therapeutic agents. nih.gov

Identification of Further Non-Clinical Biological Applications and Targets

The aminobenzoic acid scaffold is present in many biologically active compounds. nih.gov While clinical applications are outside the scope of this article, exploring non-clinical biological applications is a significant area of future research.

Enzyme Inhibition: Derivatives of aminobenzoic acids have been shown to inhibit various enzymes. For example, substituted 2-aminobenzothiazoles have been investigated as inhibitors of DNA gyrase, a key bacterial enzyme. nih.gov This suggests that derivatives of this compound could be explored as potential antibacterial agents.

Antimicrobial Properties: The PABA scaffold is a known starting point for developing antimicrobial agents. nih.gov Research has shown that derivatives can be effective against various bacterial strains. mdpi.com

Agricultural Applications: PABA has been shown to promote resistance against plant pathogens and act as a plant growth modulator. nih.gov Derivatives of this compound could be investigated for similar or enhanced properties in an agricultural context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.